molecular formula C16H23NO2 B13801997 Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- CAS No. 7192-66-7

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl-

Cat. No.: B13801997
CAS No.: 7192-66-7
M. Wt: 261.36 g/mol
InChI Key: ZIQJZCYECYAVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- is an organic compound with the molecular formula C16H23NO2 This compound is a derivative of benzamide, featuring allyloxy, diethyl, and dimethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with benzamide as the core structure.

    Substitution Reactions: Allyloxy, diethyl, and dimethyl groups are introduced through substitution reactions. Common reagents include allyl bromide, diethylamine, and methyl iodide.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the allyloxy, diethyl, or dimethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, simpler in structure but with similar core properties.

    N,N-Diethylbenzamide: Lacks the allyloxy and dimethyl groups, resulting in different reactivity and applications.

    4-Allyloxybenzamide: Contains the allyloxy group but lacks the diethyl and dimethyl substituents.

Uniqueness

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

7192-66-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-4-prop-2-enoxybenzamide

InChI

InChI=1S/C16H23NO2/c1-6-9-19-15-12(4)10-14(11-13(15)5)16(18)17(7-2)8-3/h6,10-11H,1,7-9H2,2-5H3

InChI Key

ZIQJZCYECYAVKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)C)OCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.